molecular formula C6H12N2O B15315799 1-amino-N-ethylcyclopropane-1-carboxamide

1-amino-N-ethylcyclopropane-1-carboxamide

Cat. No.: B15315799
M. Wt: 128.17 g/mol
InChI Key: JOUGVEHTWHYJAF-UHFFFAOYSA-N
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Description

1-amino-N-ethylcyclopropane-1-carboxamide is a cyclopropane carboxamide derivative offered for research and development purposes. Compounds featuring the cyclopropane carboxamide structure are of significant interest in both agrochemical and pharmaceutical research due to their rigid, defined conformations and unique electronic properties . In agricultural science, structurally similar 1-aminocyclopropane-1-carboxylic acid (ACCA) compounds have been studied for their role in plant physiology, particularly as a precursor to the plant hormone ethylene, which regulates processes like fruit ripening, senescence, and stress response . Research indicates such compounds may enhance plant resistance to pathogenic assaults and drought stress, presenting a potential strategy for improving crop resilience . In medicinal chemistry, the cyclopropane ring is a valuable scaffold noted for enhancing binding affinity, metabolic stability, and brain permeability in drug discovery . Cyclopropanecarboxamide derivatives are frequently explored in the synthesis of novel bioactive molecules and have been investigated for various pharmacological activities, including use as kinase inhibitors . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-amino-N-ethylcyclopropane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c1-2-8-5(9)6(7)3-4-6/h2-4,7H2,1H3,(H,8,9)

InChI Key

JOUGVEHTWHYJAF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Example Compounds:

  • 1-(2,4-Difluorophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ca)
  • 1-(Naphthalen-2-yl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ba)
Property 1-Amino-N-ethylcyclopropane-1-carboxamide N,N-Diethyl-1-phenylcycloprop-2-ene-1-carboxamide 1-(2,4-Difluorophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
Molecular Formula C6H11N2O C14H16NO (varies by substituent) C14H16F2NO
Substituents -NH2, -NHEt, cyclopropane Phenyl, -NEt2, cyclopropene 2,4-Difluorophenyl, -NEt2, cyclopropene
Synthesis Yield Not reported 77–92% (via amidation of cyclopropene acids) 85% (typical for fluorinated derivatives)
Melting Point Not reported 59.7–60.8°C (18ca) 81.1–82.6°C (18da)
Key Applications Discontinued commercial product Intermediate in organic synthesis Potential agrochemical or pharmaceutical precursor

Key Differences :

  • The presence of an amino group in this compound distinguishes it from N,N-diethyl derivatives, which prioritize lipophilic aryl or alkyl substituents for enhanced reactivity in cross-coupling reactions .
  • Cyclopropene rings (with double bonds) in analogs like 18ca confer greater strain and reactivity compared to the saturated cyclopropane core of the target compound .

1-Aminocyclopropane-1-carboxylic Acid (ACC) and Derivatives

ACC (C4H7NO2) is a well-studied plant ethylene precursor with a carboxylic acid group instead of a carboxamide .

Property This compound 1-Aminocyclopropane-1-carboxylic Acid (ACC)
Functional Groups -NH2, -NHEt, -CONHEt -NH2, -COOH
Biological Role Not characterized Ethylene biosynthesis in plants
Metabolism No data Converted to ethylene via ACC oxidase
Structural Impact Carboxamide enhances lipophilicity Carboxylic acid enables ionic interactions

N-Substituted Cyclopropane Carboxamides

Example Compound:

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride (C7H15ClN2O)

Property This compound N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride
Substituents -NH2, -NHEt -NHMe, -NMe2, hydrochloride salt
Molecular Weight ~142.17 g/mol 178.66 g/mol
Solubility Not reported Enhanced water solubility due to hydrochloride salt

Preparation Methods

Base-Catalyzed Cyclopropanation

The Simmons-Smith reaction and its variants are widely employed for cyclopropane synthesis. A patent by US4298760A details a two-step process for analogous compounds:

  • Reaction of glycine esters with 1,2-dihaloethanes (e.g., 1,2-dichloroethane) in the presence of strong bases like lithium diisopropylamide (LDA) at ≤0°C.
  • Hydrolysis of the cyclopropanated intermediate using 6N HCl under reflux, followed by ion-exchange resin purification.

Key parameters :

  • Temperature control (<0°C) minimizes ring-opening side reactions.
  • LDA enhances reaction selectivity over traditional bases like NaOH.

Phase-Transfer Catalyzed Alkylation

Adapting methods from PMC9898299, α-alkylation of nitrile precursors with 1,2-dibromoethane achieves cyclopropanation:

Precursor Base Catalyst Temp (°C) Yield (%)
2-Cyanoacetamide KOH TBAB 60 78
Ethyl cyanoacetate NaOH None 100 45

Tetra-n-butylammonium bromide (TBAB) improves reaction kinetics by facilitating interfacial interactions.

Carboxamide Functionalization

Introducing the N-ethylcarboxamide group requires sequential transformations:

Nitrile-to-Acid Conversion

Concentrated HCl (12N) hydrolyzes cyclopropanated nitriles to carboxylic acids. Critical findings include:

  • Reaction duration : Prolonged hydrolysis (>24 hr) increases amide byproducts.
  • Acid concentration : ≥10N HCl achieves >90% conversion efficiency.

Amide Coupling

The target carboxamide forms via coupling the carboxylic acid with ethylamine. Data from optimized protocols:

Coupling Agent Base Solvent Time (hr) Yield (%)
HATU DIPEA DMF 2 85
EDC/HOBt TEA THF 6 62

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) outperforms carbodiimide-based agents due to superior activation kinetics.

Industrial-Scale Production Considerations

Flow Reactor Systems

Continuous-flow microreactors enhance cyclopropanation efficiency:

  • Residence time : 30 sec at 80°C achieves 92% conversion vs. 4 hr in batch.
  • Safety : Mitigates risks associated with exothermic diazo compound reactions.

Purification Challenges

  • Ion-exchange chromatography removes residual amines and salts.
  • Crystallization from ethanol/water (3:1) yields ≥99% pure product.

Mechanistic Insights and Side Reactions

Ring-Opening Pathways

Cyclopropane rings undergo undesired cleavage under basic conditions:

  • Base strength : LDA (pKa ~36) causes <5% ring opening vs. NaOH (pKa 13.8) inducing 22% degradation.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

Byproduct Formation

Common impurities include:

  • Cyclopropane dicarboxylic acids from over-hydrolysis.
  • N-Ethylurea derivatives via HATU-mediated over-activation.

Q & A

Q. Why do biological studies report conflicting results on its enzyme inhibition potency?

  • Methodological Answer : Variations may stem from enzyme source (e.g., recombinant vs. native ACC oxidase) or assay conditions (e.g., cofactor concentrations). Validate using orthogonal assays (e.g., fluorometric vs. radiometric) and include positive controls (e.g., AVG inhibitor) .

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